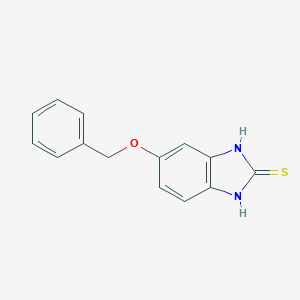

5-Benzyloxy-2-mercaptobenzimidazole

Description

5-Methoxy-2-mercaptobenzimidazole (CAS: 37052-78-1; molecular formula: C₈H₈N₂OS) is a heterocyclic compound featuring a benzimidazole core substituted with a methoxy (-OCH₃) group at position 5 and a thiol (-SH) group at position 2. It is a white to slightly beige crystalline solid with a melting point of 261–263°C . The compound is synthesized via condensation of 4-methoxy-1,2-phenylenediamine with carbon disulfide in the presence of potassium hydroxide, yielding the thiolated benzimidazole backbone . Its structural versatility enables applications as a pharmaceutical intermediate, particularly in antifungal and antimicrobial agents .

Propriétés

IUPAC Name |

5-phenylmethoxy-1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c18-14-15-12-7-6-11(8-13(12)16-14)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZVNGKRWWMOKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=S)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441147 | |

| Record name | 5-BENZYLOXY-2-MERCAPTOBENZIMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465546-82-1 | |

| Record name | 5-BENZYLOXY-2-MERCAPTOBENZIMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis of 4-Benzyloxy-1,2-diaminobenzene

-

Starting Material : 4-Hydroxy-2-nitroaniline is treated with benzyl bromide in the presence of potassium carbonate (K₂CO₃) to yield 4-benzyloxy-2-nitroaniline .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or tin(II) chloride reduces the nitro group to an amine, producing 4-benzyloxy-1,2-diaminobenzene .

Reaction Conditions :

-

Benzylation: 12–24 hours at 60–80°C in dimethylformamide (DMF).

-

Reduction: 4–6 hours at room temperature under H₂ (1 atm).

Cyclization with Carbon Disulfide

The diamine intermediate undergoes cyclization with CS₂ in an inert solvent (e.g., benzene or toluene) under reflux to form the benzimidazole ring, concurrently introducing the mercapto (-SH) group at position 2.

Mechanism :

-

Nucleophilic Attack : The amine groups attack electrophilic carbon in CS₂, forming a dithiocarbamate intermediate.

-

Ring Closure : Intramolecular cyclization eliminates H₂S, yielding the benzimidazole-thiol structure.

Optimization :

-

Solvent : Toluene improves yield (72–85%) compared to benzene (65–70%) due to higher boiling point.

-

Reaction Time : 6–8 hours under reflux minimizes side products.

Alternative Pathway: Post-Cyclization Benzylation

For substrates where direct diamine benzylation is challenging, 5-hydroxy-2-mercaptobenzimidazole serves as a precursor.

Synthesis of 5-Hydroxy-2-mercaptobenzimidazole

Benzylation of the Hydroxyl Group

-

Reagents : Benzyl bromide, K₂CO₃ in DMF.

-

Conditions : 12 hours at 80°C, yielding 5-benzyloxy-2-mercaptobenzimidazole (63–78%).

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Diamine Benzylation + CS₂ | 4-Benzyloxy-1,2-diaminobenzene | 72–85 | High regioselectivity | Multi-step synthesis |

| Post-Cyclization Benzylation | 5-Hydroxy-2-mercaptobenzimidazole | 63–78 | Simplified purification | Lower yield due to side reactions |

Characterization and Validation

-

Spectroscopic Analysis :

-

Purity Assessment :

Challenges and Mitigation Strategies

-

Sensitivity of Mercapto Group : Oxidation to disulfides is minimized by conducting reactions under nitrogen and using antioxidants (e.g., ascorbic acid).

-

Benzyl Group Stability : Acidic conditions may cleave the benzyl ether; neutral or slightly basic conditions are preferred.

Applications and Derivatives

This compound serves as a precursor for:

-

Sulfinyl Derivatives : Oxidation with meta-chloroperbenzoic acid (mCPBA) yields sulfoxides with enhanced biological activity.

-

Metal Complexes : Coordination with transition metals (e.g., Cu²⁺) enhances antimicrobial properties.

Industrial-Scale Considerations

-

Cost Efficiency : Toluene is preferred over benzene for safety and environmental compliance.

-

Catalyst Recycling : Pd-C from hydrogenation steps is recovered via filtration and reactivated.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 5-Benzyloxy-2-mercaptobenzimidazole can undergo oxidation reactions, where the mercapto group is oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Various reduced derivatives.

Substitution: Substituted benzimidazole derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antioxidant and Anti-inflammatory Properties

BMBI has shown promise as a therapeutic agent for oxidative stress-related diseases. Its mercapto group is believed to contribute to its antioxidant properties, which can help mitigate cellular damage caused by free radicals. Additionally, studies indicate that benzimidazole derivatives, including BMBI, possess anti-inflammatory properties by inhibiting cyclooxygenases (COXs), which are crucial in the biosynthesis of inflammatory mediators such as prostaglandins .

Antimicrobial Activity

Research has demonstrated that BMBI and its derivatives exhibit significant antimicrobial activity against various pathogens. For instance, compounds related to BMBI have been tested against bacteria like Staphylococcus aureus and Mycobacterium tuberculosis, showing promising results in inhibiting their growth . Furthermore, derivatives of benzimidazole have also displayed antifungal properties against strains such as Candida albicans and Cryptococcus neoformans with minimal inhibitory concentrations (MICs) ranging from 4 to 16 μg/ml .

Antiviral Potential

The antiviral potential of BMBI is noteworthy, particularly against viruses such as the Bovine Viral Diarrhea virus (BVDV). Compounds structurally similar to BMBI have been identified as effective antiviral agents, suggesting that BMBI could be further explored for its antiviral properties .

Corrosion Inhibition

BMBI has been studied for its effectiveness as a corrosion inhibitor. Research indicates that benzimidazole derivatives can significantly reduce the corrosion rate of metals like zinc in acidic environments (e.g., 0.1 M HCl) through electrochemical methods. The presence of the mercapto group enhances the adsorption of these compounds onto metal surfaces, forming protective layers that prevent corrosion.

Materials Science

Synthesis of Novel Derivatives

BMBI serves as a precursor for synthesizing novel 2-substituted mercaptobenzimidazole derivatives. These derivatives may exhibit enhanced biological activities or improved physical properties suitable for various applications in materials science. The synthesis typically involves reactions with chloroacyl chlorides under controlled conditions to yield compounds with diverse functionalities.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Pharmaceuticals | Antioxidant, anti-inflammatory, antimicrobial, and antiviral properties |

| Corrosion Inhibition | Effective in reducing corrosion rates of metals in acidic environments |

| Materials Science | Synthesis of novel derivatives with potential enhanced properties |

Mécanisme D'action

The biological activity of 5-Benzyloxy-2-mercaptobenzimidazole is primarily due to its ability to interact with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the benzimidazole core can interact with nucleic acids and enzymes, disrupting their normal activity .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Physicochemical Properties

The biological and chemical properties of 2-mercaptobenzimidazole derivatives are highly dependent on substituents at position 3. Key analogs and their properties are summarized below:

*Reported for 2-mercapto-1-methylimidazole; ethoxy analog data inferred from similar synthesis routes .

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups enhance solubility in polar solvents (e.g., DMSO, methanol) , whereas nitro (-NO₂) groups reduce solubility but improve thermal stability (higher melting points, e.g., 247–248°C for 5-nitro derivatives) .

- Biological Activity: Methoxy and amino derivatives exhibit broad-spectrum antimicrobial activity against S. aureus, E. coli, and Candida albicans .

5-Methoxy-2-mercaptobenzimidazole:

- Method: React 4-methoxy-o-phenylenediamine with carbon disulfide in ethanol/KOH, followed by reflux and purification .

- Yield : ~70–85% (similar to 5-nitro derivatives ).

5-Ethoxy-2-mercaptobenzimidazole:

- Method : Ethoxy-substituted o-phenylenediamine is condensed with carbon disulfide under analogous conditions .

- Yield: Not explicitly reported but estimated at 60–75% based on methoxy analog protocols.

5-Nitro-2-mercaptobenzimidazole:

Deuterated and Isotopic Analogs

Deuterated versions, such as 2-mercapto-5-methoxybenzimidazole-4,6,7-d₃ (CAS: 1219804-80-4), are used in isotopic labeling for pharmacokinetic studies. These analogs retain similar biological activity but offer improved stability in tracer experiments .

Activité Biologique

5-Benzyloxy-2-mercaptobenzimidazole (BMB) is a compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with BMB, including its synthesis, pharmacological effects, and potential therapeutic applications.

This compound is synthesized through various methods involving the reaction of benzimidazole derivatives with appropriate reagents. The compound has a molecular formula of C₁₄H₁₂N₂OS and a molecular weight of 256.32 g/mol . The presence of the mercapto group (-SH) in its structure contributes to its biological activity, particularly in interactions with biological macromolecules.

Antimicrobial Activity

BMB exhibits significant antimicrobial properties against a range of bacterial strains. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria, including:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

- Pseudomonas aeruginosa

In vitro assays have determined the Minimum Inhibitory Concentration (MIC) values for these bacteria, indicating BMB's potential as an antimicrobial agent .

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 200 |

| Klebsiella pneumoniae | 150 |

| Pseudomonas aeruginosa | 250 |

Antioxidant Activity

Research has indicated that BMB possesses antioxidant properties, which are crucial in combating oxidative stress in biological systems. This activity is attributed to the presence of the thiol group, which can donate electrons and neutralize free radicals .

Anti-inflammatory Effects

BMB has been evaluated for its anti-inflammatory activity using various animal models. In carrageenan-induced paw edema studies, compounds derived from BMB demonstrated significant reductions in inflammation compared to standard anti-inflammatory drugs like indomethacin .

Case Studies

- Antibacterial Efficacy : A study conducted on novel derivatives of mercaptobenzimidazole reported that BMB and its analogs exhibited potent antibacterial activities against multiple strains, with specific emphasis on their effectiveness against resistant strains of bacteria .

- Toxicological Evaluation : Toxicological assessments have shown that BMB has moderate oral toxicity with an LD50 ranging between 50–400 mg/kg in animal models. The compound was well-tolerated at lower doses, indicating a favorable safety profile for potential therapeutic use .

- Pharmacokinetics : Studies have highlighted that BMB is rapidly absorbed through the gastrointestinal tract and is detectable in various tissues post-administration. Urinary excretion studies revealed that metabolic pathways significantly influence the elimination of BMB from the body .

Q & A

Q. What are the standard synthetic routes for 5-substituted 2-mercaptobenzimidazoles, including 5-benzyloxy derivatives?

The synthesis typically involves a two-step process:

- Step 1 : Reacting 4-substituted ortho-phenylenediamine with carbon disulfide (CS₂) in the presence of KOH to form 5-substituted 2-mercaptobenzimidazole intermediates. For example, 5-methoxy-2-mercaptobenzimidazole is synthesized from 4-methoxy-o-phenylenediamine (84% yield) .

- Step 2 : Symmetrical coupling of intermediates using agents like 1,2-dibromoethane or 1,3-dibromopropane in ethanol with K₂CO₃ to form bis-type derivatives . Key parameters include stoichiometric ratios, reaction time, and temperature. Variations in substituents (e.g., methoxy vs. difluoromethoxy) affect yields, as seen in 78% yield for 5-difluoromethoxy derivatives .

Q. How is the antimicrobial activity of 2-mercaptobenzimidazole derivatives evaluated experimentally?

- Assay Design : Derivatives are dissolved in DMF and tested against S. aureus, E. coli (bacterial), and Candida albicans (fungal) using the disc diffusion method on nutrient agar.

- Controls : Ampicillin (antibacterial) and ketoconazole (antifungal) serve as standards. Activity is quantified by inhibition zone diameters .

- Data Interpretation : Larger zones indicate higher efficacy. Substituent effects (e.g., electron-withdrawing groups) correlate with enhanced activity .

Q. What analytical techniques are recommended for purity assessment and structural characterization?

- Purity Analysis : HPLC (≥98.5% purity) and GC are standard for quantifying impurities. Melting points (e.g., 255–262°C for 5-methoxy derivatives) provide preliminary validation .

- Structural Confirmation : NMR and IR spectroscopy identify tautomeric forms (e.g., thione vs. thiol), while X-ray crystallography resolves crystal structures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of 5-substituted derivatives?

- Catalyst Screening : Use of anhydrous MgCl₂ and NaOMe in methanol enhances coupling efficiency, as demonstrated in 75% yield for a related 5-methoxy derivative .

- Solvent Effects : Ethanol or ethyl acetate improves solubility during crystallization.

- Temperature Control : Refluxing intermediates in methanol reduces byproduct formation .

Q. How do researchers address contradictions in biological activity data across structurally similar derivatives?

- Case Example : 5-methoxy derivatives (84% yield) show higher antimicrobial activity than difluoromethoxy analogs (78% yield), suggesting steric or electronic substituent effects .

- Statistical Analysis : Multivariate regression models correlate substituent properties (e.g., hydrophobicity, Hammett constants) with bioactivity to resolve discrepancies .

Q. What computational strategies predict the biological activity of novel 2-mercaptobenzimidazole derivatives?

- DFT/MD Simulations : Used to model electron distribution, tautomeric stability, and ligand-receptor interactions. For example, studies on benzoxazole analogs employ DFT to predict binding affinities .

- SAR Studies : Quantitative Structure-Activity Relationship (QSAR) models identify critical substituents (e.g., benzyloxy groups) for enhancing antimicrobial or anticancer activity .

Q. What challenges arise in characterizing tautomeric forms of 2-mercaptobenzimidazoles?

- Dynamic Equilibria : Thiol-thione tautomerism complicates NMR interpretation. Low-temperature NMR or isotopic labeling (e.g., deuterated solvents) stabilizes dominant forms .

- X-ray Crystallography : Resolves tautomeric states in solid phases, as seen in studies of 2-mercaptobenzothiazole derivatives .

Q. How to design substituent-specific experiments to enhance antimicrobial efficacy?

- Substituent Libraries : Synthesize derivatives with varying electron-donating/withdrawing groups (e.g., methoxy, nitro, benzyloxy).

- Bioactivity Mapping : Test each derivative against Gram-positive/negative bacteria and fungi to identify substituent-activity trends .

- Mechanistic Probes : Use fluorescence assays to monitor membrane disruption or enzyme inhibition (e.g., dihydrofolate reductase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.